N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine
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Overview
Description
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine is a chemical compound with a molecular formula of C13H18N2O. This compound is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a phenylethan-1-imine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine typically involves the reaction of 2-phenylethan-1-imine with (2S)-2-(methoxymethyl)pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine
- 2-(Pyrrolidin-1-yl)pyrimidines
Uniqueness
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenylethan-1-imine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
90080-04-9 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylethanimine |
InChI |
InChI=1S/C14H20N2O/c1-17-12-14-8-5-11-16(14)15-10-9-13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3/t14-/m0/s1 |
InChI Key |
TULHHWXEEWXBAB-AWEZNQCLSA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1N=CCC2=CC=CC=C2 |
Canonical SMILES |
COCC1CCCN1N=CCC2=CC=CC=C2 |
Origin of Product |
United States |
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